2-(Bromomethyl)pyrazine
Overview
Description
2-(Bromomethyl)pyrazine is an organic compound with the molecular formula C5H5BrN2. It is a derivative of pyrazine, where a bromomethyl group is attached to the second position of the pyrazine ring.
Mechanism of Action
Target of Action
It’s known that bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the bromomethyl group would typically participate in oxidative addition with a palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
It’s worth noting that pyrazine derivatives have been reported to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Pyrazine derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the success of suzuki–miyaura cross-coupling reactions, in which bromomethyl compounds are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
2-(Bromomethyl)pyrazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The bromomethyl group in this compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modifying the activity of key signaling proteins. Additionally, it has been observed to alter gene expression patterns, potentially through its interactions with transcription factors. The compound can also impact cellular metabolism by inhibiting enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding to biomolecules. The bromomethyl group can react with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression by affecting transcription factors or other regulatory proteins. The compound’s ability to form covalent bonds with biomolecules is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Toxic or adverse effects have been observed at high doses, including liver toxicity and disruptions in metabolic processes. These dosage-dependent effects highlight the importance of careful dosing in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes are crucial for understanding its overall biochemical impact .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of this compound is essential for elucidating its biological effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)pyrazine can be synthesized through several methods. One common approach involves the bromination of 2-methylpyrazine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, often at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form pyrazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Products include azidomethylpyrazine, thiomethylpyrazine, and alkoxymethylpyrazine.
Oxidation: Products include pyrazinecarboxylic acids and pyrazinecarboxaldehydes.
Reduction: Products include methylpyrazine and other reduced derivatives.
Scientific Research Applications
2-(Bromomethyl)pyrazine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
2-Methylpyrazine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloromethylpyrazine: Similar in reactivity but with different electronic and steric properties due to the chlorine atom.
2-(Hydroxymethyl)pyrazine: More polar and less reactive in substitution reactions compared to 2-(Bromomethyl)pyrazine.
Uniqueness: this compound is unique due to its high reactivity and versatility in organic synthesis. The presence of the bromomethyl group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
2-(bromomethyl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-3-5-4-7-1-2-8-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMORBLLLTZLLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508928 | |
Record name | 2-(Bromomethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60023-35-0 | |
Record name | 2-(Bromomethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Bromomethyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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